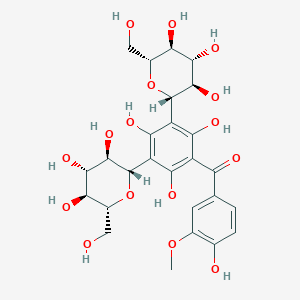
Glomeratide A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glomeratide A is a benzophenone C-glucoside compound known for its hepatoprotective properties. It has shown significant protective effects against d-galactosamine-induced hepatotoxicity in rat liver epithelial stem-like cells .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
Glomeratide A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucoside moiety.
Reduction: This reaction can affect the carbonyl group on the benzophenone structure.
Substitution: This reaction can occur on the aromatic rings of the benzophenone
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Glomeratide A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and benzophenone derivatives.
Biology: Investigated for its protective effects on liver cells and potential therapeutic applications.
Medicine: Explored for its hepatoprotective properties and potential use in treating liver diseases.
作用機序
Glomeratide A exerts its hepatoprotective effects by targeting specific molecular pathways. It protects liver cells from d-galactosamine-induced toxicity by modulating oxidative stress and inflammatory responses. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Benzophenone C-glucosides: Other compounds in this class also exhibit hepatoprotective properties.
Polyphenols: Compounds like resveratrol and quercetin share similar antioxidant and protective effects
Uniqueness
Glomeratide A is unique due to its specific glycosylation pattern and its potent hepatoprotective effects. Its ability to protect liver cells from d-galactosamine-induced toxicity sets it apart from other similar compounds .
特性
分子式 |
C26H32O16 |
|---|---|
分子量 |
600.5 g/mol |
IUPAC名 |
(4-hydroxy-3-methoxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |
InChI |
InChI=1S/C26H32O16/c1-40-9-4-7(2-3-8(9)29)15(30)12-18(33)13(25-23(38)21(36)16(31)10(5-27)41-25)20(35)14(19(12)34)26-24(39)22(37)17(32)11(6-28)42-26/h2-4,10-11,16-17,21-29,31-39H,5-6H2,1H3/t10-,11-,16-,17-,21+,22+,23-,24-,25+,26+/m1/s1 |
InChIキー |
SPUNWOKDIZRYJZ-CFIYEIEJSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)C(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


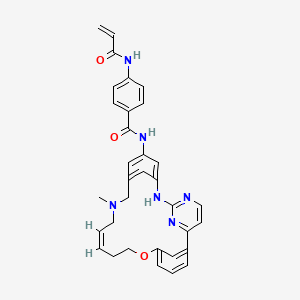

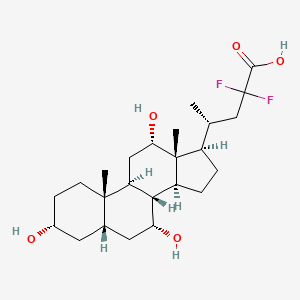
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)

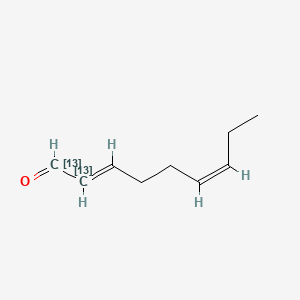
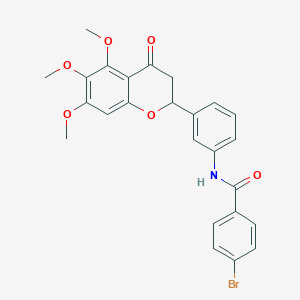
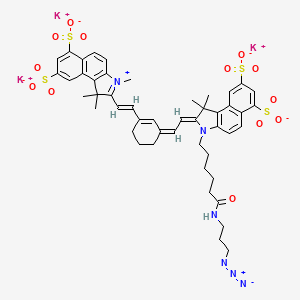
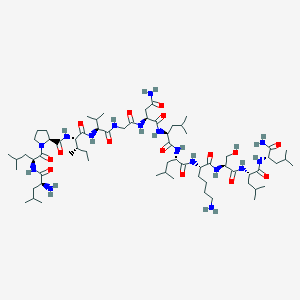
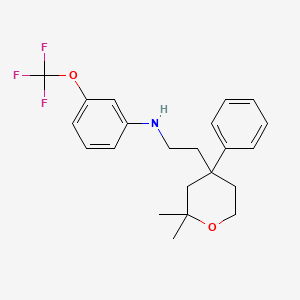
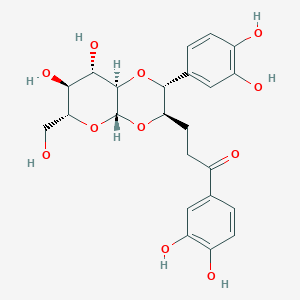
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
